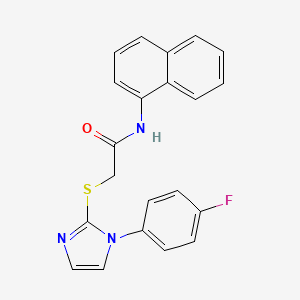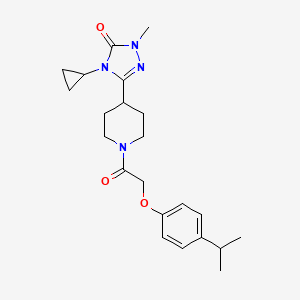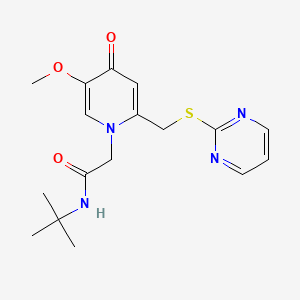
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a member of the benzimidazole family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and division. 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to enhance cell survival and protect against oxidative stress. In immune cells, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to suppress the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easy for researchers to obtain high-quality 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione for their experiments. Additionally, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to have a variety of biological activities, which makes it a versatile compound for use in a variety of research applications.
One limitation of using 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult for researchers to design experiments that specifically target the activity of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione. Additionally, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has not been extensively studied in vivo, which makes it difficult to determine its potential for use in human therapies.
未来方向
There are many potential future directions for the study of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione. One area of research could focus on the development of new cancer therapies based on the activity of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione. Another area of research could focus on the potential use of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione and its potential for use in human therapies.
合成方法
The synthesis of 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione involves the reaction of 1-(chloromethyl)-3-phenyl-benzimidazole-2-thione with morpholine in the presence of a base. The resulting compound is then purified by recrystallization. This synthesis method has been well-established in the scientific literature and has been used by many researchers to obtain high-quality 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione for their experiments.
科学研究应用
1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been studied for its potential use in a variety of scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione a promising candidate for the development of new cancer therapies.
In neurobiology, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to enhance the survival of neurons and protect them from damage caused by oxidative stress. This suggests that 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In immunology, 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione has been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines. This makes 1-(Morpholinomethyl)-3-phenyl-benzimidazole-2-thione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-phenylbenzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c23-18-20(14-19-10-12-22-13-11-19)16-8-4-5-9-17(16)21(18)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRUILWOJFISAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3N(C2=S)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
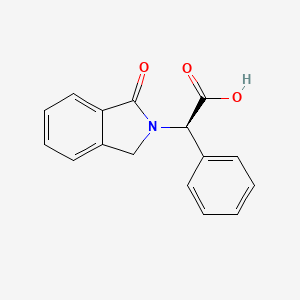
![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)
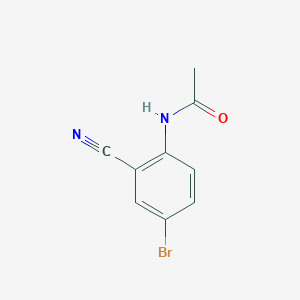
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)
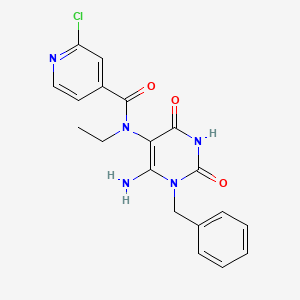
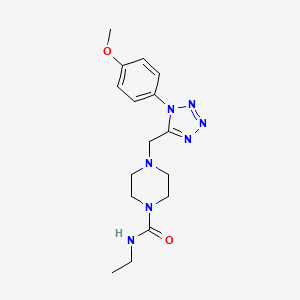
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)
